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Azanium;neodymium(3+);nitrate

Cat. No.: B1144247
CAS No.: 15653-40-4
M. Wt: 490.34142
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Description

Contextualization within Lanthanide Coordination Chemistry

Lanthanide (Ln) chemistry is characterized by the dominance of the +3 oxidation state, forming primarily ionic bonds. wikipedia.org Due to the shielding of the 4f electrons, the metal-ligand interactions are largely non-directional and electrostatic, which allows for a wide range of coordination numbers and geometries. wikipedia.orgosti.gov In aqueous solutions, the larger lanthanide ions are typically 9-coordinate, while the smaller, later lanthanides are 8-coordinate. wikipedia.org

Nitrate (B79036) (NO₃⁻) is a common ligand in lanthanide chemistry. It can coordinate to the metal center in a monodentate or, more frequently, a bidentate fashion. This ability to form various coordination modes contributes to the structural diversity of lanthanide nitrate complexes. nih.gov The formation of anionic nitrato complexes, such as [Ln(NO₃)₅]²⁻ or [Ln(NO₃)₆]³⁻, is a key feature. osti.govrsc.org In the case of azanium;neodymium(3+);nitrate, the neodymium ion is typically coordinated by five bidentate nitrate ligands, resulting in a high coordination number. rsc.org The specific complex formed is the pentanitratoneodymate(III) anion, [Nd(NO₃)₅]²⁻. rsc.org In the hydrated form, water molecules can also be part of the coordination sphere, leading to coordination numbers as high as 12. researchgate.net

Significance of Azanium Counterions in Inorganic Salt Systems

The azanium (ammonium, NH₄⁺) cation plays a crucial role in the structure and properties of inorganic salt systems, including lanthanide double nitrates. The size and charge of the counterion can influence the crystal structure, stability, and physical properties of the resulting salt. osti.gov In lanthanide nitrato complexes, the counterion's role is primarily to provide charge balance for the anionic metal complex, for instance, the [Nd(NO₃)₅]²⁻ anion requires two singly charged cations. rsc.org

Scope and Objectives of Contemporary Research on this compound

Modern research on this compound and related compounds spans several areas, driven by the unique properties of the neodymium ion. Key research objectives include:

Precursor for Advanced Materials: A primary use of this compound is as a precursor for synthesizing other neodymium-containing materials. wikipedia.org This includes the preparation of neodymium oxide (Nd₂O₃) nanoparticles through methods like co-precipitation and thermal decomposition. akjournals.combendola.com These nanoparticles are investigated for applications in catalysis, high-performance magnets, and luminescence. bendola.com

Luminescent Properties: Neodymium compounds are known for their characteristic photoluminescence in the near-infrared (NIR) region. nih.govnih.gov Research focuses on incorporating Nd³⁺ ions into various host matrices, such as zinc oxide, to develop materials for applications like NIR-II bioimaging (1000-1700 nm). researchgate.net The compound itself serves as a source of neodymium for doping these materials. researchgate.net

Fundamental Structural and Thermal Studies: Detailed characterization of the crystal structure and thermal behavior remains an area of interest. researchgate.netakjournals.com Understanding the precise coordination environment of the Nd³⁺ ion and the step-by-step process of thermal decomposition provides fundamental insights into lanthanide chemistry and helps in designing controlled synthesis routes for other materials. akjournals.comrsc.org

Catalysis: Lanthanide nitrates, including neodymium nitrate, have been explored as promoters for catalysts used in industrial processes like ammonia (B1221849) synthesis. oup.com

Research Findings and Data

Detailed studies have provided specific data on the synthesis, structure, and properties of this compound.

Synthesis: The compound can be prepared through several straightforward aqueous reactions. One common method involves the reaction of neodymium oxide (Nd₂O₃) or neodymium carbonate with ammonium (B1175870) nitrate. wikipedia.org Another approach is the reaction between neodymium hydroxide (B78521) and ammonium nitrate solution, which produces ammonia as a byproduct. crystalls.info

Structural and Physical Properties: The tetrahydrate, (NH₄)₂Nd(NO₃)₅ · 4H₂O, forms red-violet crystals that are soluble in water. wikipedia.org It melts in its own water of crystallization at a relatively low temperature of 47°C. wikipedia.org The crystal structure of the isostructural cerium analogue, (NH₄)₂[Ce(NO₃)₅(H₂O)₂]·2H₂O, reveals a complex anion where the lanthanide ion has a coordination number of twelve, being bound to five bidentate nitrate groups and two water molecules. researchgate.net

Thermal Decomposition: Thermal analysis shows that the decomposition of (NH₄)₂Nd(NO₃)₅·4H₂O in air is a multi-step process. It first dehydrates, then decomposes through the anhydrous double salt to form neodymium trinitrate (Nd(NO₃)₃), followed by neodymium oxonitrate (NdONO₃), and finally yields neodymium oxide (Nd₂O₃) at temperatures above 600°C. akjournals.com

Interactive Data Table: Properties of this compound

PropertyValue/DescriptionReference(s)
IUPAC Name diazanium;neodymium(3+);pentanitrate wikipedia.org
Chemical Formula (NH₄)₂Nd(NO₃)₅ wikipedia.org
Hydrated Form (NH₄)₂Nd(NO₃)₅ · 4H₂O wikipedia.org
Molar Mass (Anhydrous) 490.340 g·mol⁻¹ wikipedia.org
Appearance Red-violet crystals (hydrate) wikipedia.org
Solubility Soluble in water wikipedia.org
Melting Point (Hydrate) 47 °C (melts in crystallization water) wikipedia.org
Decomposition Products Nd(NO₃)₃, NdONO₃, Nd₂O₃ akjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8N7NdO15 B1144247 Azanium;neodymium(3+);nitrate CAS No. 15653-40-4

Properties

CAS No.

15653-40-4

Molecular Formula

H8N7NdO15

Molecular Weight

490.34142

Synonyms

diammonium neodymium pentanitrate

Origin of Product

United States

Synthetic Methodologies for Azanium;neodymium 3+ ;nitrate

Solution-Based Preparation Routes

Solution-based methods are the most common approaches for the synthesis of ammonium (B1175870) neodymium nitrate (B79036), typically involving the reaction of neodymium and ammonium salts in a suitable solvent.

Aqueous and Non-Aqueous Precipitation Techniques

A prevalent method for the synthesis of ammonium neodymium nitrate involves the reaction of neodymium oxide (Nd₂O₃), nitric acid (HNO₃), and ammonium nitrate (NH₄NO₃) in an aqueous solution wikipedia.org. An alternative aqueous route is the direct reaction of neodymium oxide or neodymium carbonate (Nd₂(CO₃)₃) with ammonium nitrate, which produces water as a byproduct wikipedia.org. The chemical equation for the reaction with neodymium oxide is as follows:

Nd₂O₃ + 6NH₄NO₃ → 2(NH₄)₂Nd(NO₃)₅ + 3H₂O wikipedia.org

Another approach involves the precipitation of a related compound, a double salt of neodymium hydroxynitrate and ammonium nitrate, by reacting an aqueous solution of neodymium nitrate with an ammonia (B1221849) base google.com. This process allows for the formation of a well-crystallized material google.com. The resulting precipitate can then be separated and dried. The general formula for this compound is Nd(OH)ₓ(NO₃)ᵧ·nNH₄NO₃·zH₂O google.com.

Homogeneous precipitation is another technique that can be employed, for instance, using urea (B33335) as a precipitating agent in a solution of neodymium nitrate. Upon heating, urea decomposes to generate ammonia in-situ, leading to a gradual increase in pH and subsequent precipitation of neodymium compounds primescholars.combendola.com. While often used to produce neodymium oxide nanoparticles after calcination, this method can be adapted to precipitate neodymium hydroxide (B78521) or basic nitrate precursors in the presence of ammonium ions primescholars.combendola.com.

The synthesis of analogous lanthanide double salts, such as ceric ammonium nitrate, also utilizes precipitation from aqueous nitric acid solutions. In this case, a cerium(IV) nitrate solution is treated with ammonium nitrate to precipitate the double salt google.comgoogle.comsciencemadness.org.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis methods, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, offer a route to crystalline materials with controlled morphologies. While specific hydrothermal or solvothermal syntheses for azanium;neodymium(3+);nitrate are not extensively documented, the principles of this technique have been applied to related lanthanide compounds. For example, cerium(IV) oxide powders have been prepared from cerium(IV) ammonium sulfate (B86663) under hydrothermal conditions researchgate.net. This suggests the potential for adapting hydrothermal methods to synthesize lanthanide ammonium nitrate double salts. Such an approach could offer advantages in controlling the crystallinity and particle size of the final product.

Solid-State Synthesis Protocols

Solid-state synthesis methods provide an alternative to solution-based routes, often avoiding the use of solvents and allowing for reactions at higher temperatures.

Mechanochemical Synthesis Strategies

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free technique is recognized for its environmental benefits and ability to produce novel materials iaea.org. While the direct mechanochemical synthesis of this compound has not been specifically reported, the method has been successfully applied to the synthesis of other inorganic double salts. For instance, Ca- and Mg-struvites and other complex double salts have been synthesized through liquid-assisted grinding of insoluble minerals with monoammonium phosphate (B84403) acs.org. Similarly, layered hydroxy double salts have been prepared by grinding metal salts with sodium hydroxide iaea.org. These examples demonstrate the feasibility of mechanochemistry for the formation of double salts, suggesting a potential route for the solid-state reaction of a neodymium salt and an ammonium salt.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions involve the heating of solid reactants to induce chemical transformations. The direct solid-state synthesis of this compound by heating a mixture of a solid neodymium salt and ammonium nitrate is not a commonly reported method. However, studies on the high-temperature behavior of related systems provide insights. For example, the solid-state reaction of neodymium oxide with ammonium chloride at elevated temperatures has been used to produce anhydrous neodymium chloride mdpi.com. This demonstrates that solid-state reactions between neodymium compounds and ammonium salts can occur at high temperatures to yield new products. The thermal decomposition of related double salts, such as uranyl nitrate-ammonium nitrate, has also been studied, indicating that these complexes can undergo transformations at elevated temperatures to form different compounds iaea.org.

Influence of Reaction Parameters on Product Purity and Morphology

The purity and morphology of the synthesized this compound are highly dependent on the reaction parameters.

In aqueous precipitation methods, the molar ratio of the reactants is a critical factor. For the synthesis of neodymium hydroxy/ammonium nitrate, the molar ratio of hydroxide ions to neodymium ions ([OH⁻]/[Nd³⁺]) and the concentration of the neodymium nitrate solution influence the outcome of the reaction google.com. The temperature of the reaction medium is also a key parameter, with a preferred range often between 10°C and 50°C google.com. The pH of the solution plays a significant role in the precipitation of neodymium compounds, with selective precipitation of different rare earth hydroxides possible at different pH values meral.edu.mm.

The nature of the starting materials can also affect the final product. For instance, in the hydrothermal synthesis of cerium oxide, using cerium(IV) salts as precursors leads to finer particles compared to using a cerium(III) salt researchgate.net. The duration of the reaction and the concentration of the solutions are other parameters that can be adjusted to control the crystal growth and particle size of the product researchgate.net.

The table below summarizes the influence of various reaction parameters on the synthesis of neodymium-ammonium nitrate compounds based on available research.

Reaction ParameterInfluence on ProductSynthesis Method
[OH⁻]/[Nd³⁺] Molar Ratio Affects the formation and composition of the neodymium hydroxy/ammonium nitrate precipitate.Aqueous Precipitation
Reactant Concentration Influences the reaction rate and the nature of the precipitated product.Aqueous Precipitation
Temperature Affects reaction kinetics and can influence the crystallinity and phase of the product.Aqueous Precipitation, Hydrothermal
pH Determines the precipitation of neodymium hydroxides and can be used for selective separation.Aqueous Precipitation
Starting Materials The choice of neodymium salt and precipitating agent can impact the purity and morphology of the final product.Aqueous Precipitation, Hydrothermal
Reaction Time Can influence the extent of reaction and the growth of crystalline products.Aqueous Precipitation, Hydrothermal

Role of pH and Ionic Strength in Synthesis

The pH of the reaction medium is a critical factor in the synthesis of neodymium-containing compounds, primarily because it governs the precipitation and separation of neodymium ions from aqueous solutions. The trivalent neodymium ion (Nd³⁺) is susceptible to hydrolysis, especially at higher pH values, which can lead to the formation of hydroxides or basic salts.

Research into the synthesis of lanthanide-nitrate clusters demonstrates that the controlled addition of a base to an aqueous lanthanide nitrate solution is a common method to induce precipitation. acs.orgacs.org For instance, the slow titration of sodium hydroxide into a solution of neodymium nitrate can lead to the formation of basic neodymium nitrate precursors. acs.org The pH must be carefully managed to prevent the complete precipitation of neodymium hydroxide (Nd(OH)₃) and instead favor the formation of intermediate hydroxynitrate or oxide nitrate species that can incorporate ammonium nitrate to form the desired double salt.

Homogeneous precipitation is a technique that offers superior control over pH. This method involves the slow, uniform generation of a precipitating agent throughout the solution, avoiding localized areas of high concentration. The thermal decomposition of urea is a classic example used in the synthesis of neodymium oxide nanoparticles from neodymium nitrate precursors. bendola.combendola.com As urea decomposes in a heated aqueous solution, it slowly produces ammonia (NH₃) and carbonate ions (CO₃²⁻), causing a gradual and uniform increase in pH. bendola.com This process prevents rapid, uncontrolled precipitation and is conducive to forming well-defined, fine particles. bendola.combendola.com The precipitation of trivalent lanthanide ions from aqueous solutions is generally not feasible below a pH of 5 due to their low tendency to hydrolyze in acidic conditions. bendola.combendola.com

Ionic strength, which is a measure of the concentration of ions in a solution, also significantly influences the synthesis. It affects the activity coefficients of the ions in solution and can impact the stability of complexes formed between the neodymium ion and nitrate ligands. In non-aqueous media like ionic liquids, the complexation between Nd(III) and nitrate is observed to be much stronger than in water. researchgate.net Studies using ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have shown that up to six successive nitrate complexes of Nd(III) can form, whereas only weak complexes are found in water. researchgate.net This drastic difference highlights how the surrounding ionic environment and the nature of the solvent dictate the formation and stability of neodymium nitrate species, which are precursors to the final crystalline product. The extraction of neodymium into an ionic liquid phase is also pH-dependent, with the distribution ratio increasing with a rise in pH. kuleuven.be

Table 1: Influence of pH and Ionic Environment on Neodymium Synthesis
ParameterEffectExample Method/ObservationReference
Low pH (<5)Inhibits hydrolysis and precipitation of Nd³⁺.Trivalent lanthanide ions are stable in aqueous solutions. bendola.combendola.com
Controlled pH IncreaseInduces precipitation of basic lanthanide nitrate clusters.Slow titration of NaOH into aqueous lanthanide nitrate solutions. acs.org
Gradual pH IncreasePromotes homogeneous precipitation and formation of fine, uniform particles.Thermal decomposition of urea in a neodymium nitrate solution. bendola.com
High Ionic Strength (in Ionic Liquids)Enhances the formation and stability of Nd(NO₃)ₓ complexes.Formation of up to six successive nitrate complexes in BumimTf₂N. researchgate.net

Control of Particle Size and Crystalline Growth

The control of particle size and the promotion of crystalline growth are essential for obtaining materials with desired properties. The methodologies employed can range from producing uniform nanoparticles to growing larger single crystals for applications like X-ray crystallography.

For the synthesis of nanoparticles, methods that control nucleation and growth rates are paramount. The homogeneous precipitation technique using urea is particularly effective for producing fine, uniform nanoparticles. bendola.combendola.com The slow and controlled increase in pH ensures that the supersaturation level of the precipitating species does not become excessively high, which favors nucleation over rapid, uncontrolled particle growth, leading to smaller and more uniform particles. Research on nickel oxide nanoparticle synthesis has similarly shown that pH can be used to tune particle size, with higher pH values leading to smaller crystallite sizes. researchgate.net Furthermore, the use of surfactants or capping agents can control particle size by adsorbing to the surface of nascent particles, preventing their agglomeration and further growth. researchgate.net

Conversely, growing larger, well-defined crystals of a compound like this compound typically requires creating a state of slight supersaturation and allowing the system to slowly return to equilibrium. Common techniques for crystal growth from a solution include:

Slow Evaporation: The most common method, where the solvent is slowly evaporated from a saturated solution of the compound, increasing its concentration until crystals begin to form. ufl.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. youtube.com As the temperature decreases, the solubility of the compound typically drops, leading to crystallization. youtube.com For this method to be effective, abrupt cooling should be avoided in favor of a phased, systematic process. youtube.com

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a solvent in which the compound is insoluble but which is miscible with the compound's solvent. The precipitant vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. ufl.edu

The choice of solvent or solvent mixture is also critical, as it affects the solubility of the compound and the stability of the resulting crystals. ufl.edu For complex salts, introducing a co-solvent can sometimes change the interactions between ions and facilitate crystallization. ufl.edu The compound itself, ammonium neodymium nitrate, forms a tetrahydrate that crystallizes as red-violet crystals. wikipedia.org

Table 2: Methods for Controlling Particle Size and Crystalline Growth
ObjectiveMethodPrincipleTypical OutcomeReference
Nanoparticle SynthesisHomogeneous Precipitation (Urea Method)Slow, uniform increase in pH prevents rapid growth and agglomeration.Fine, uniform nanoparticles (e.g., 60-80 nm). bendola.combendola.com
Nanoparticle SynthesispH ControlHigher pH can decrease the final crystallite size by influencing nucleation and growth kinetics.Tunable particle sizes (e.g., from 38 nm down to 13 nm). researchgate.net
Single Crystal GrowthSlow Solvent EvaporationGradual increase in solute concentration to the point of supersaturation.Well-formed single crystals. ufl.edu
Single Crystal GrowthSlow CoolingDecreasing solubility by gradually lowering the temperature of a saturated solution.Crystals suitable for X-ray diffraction. youtube.com

Green Chemistry Considerations in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves evaluating starting materials, solvents, reaction conditions, and waste generation.

A key area of focus in green chemistry is the use of safer, more environmentally benign solvents. Traditional synthesis often relies on organic solvents for purification and separation, which can be toxic and volatile. Ionic liquids (ILs) are considered "green" alternatives due to their low vapor pressure, which reduces air pollution. nih.gov Research has demonstrated the utility of ILs in lanthanide chemistry, both for synthesis and for separation processes, potentially replacing volatile organic compounds. nih.govresearchgate.net

Another principle of green chemistry is the use of renewable feedstocks. While the primary components of this compound are inorganic, the purification of neodymium from ores or recycled materials can be made more sustainable. A novel, environmentally friendly method for extracting and separating rare earth elements uses a protein called lanmodulin. technologynetworks.com This biological approach avoids harsh organic solvents and can achieve high purity separations, offering a green alternative to conventional liquid-liquid extraction. technologynetworks.com Similarly, nanotechnology based on plant cellulose (B213188) has been developed to recover neodymium from electronic waste, utilizing an inexpensive and renewable material. thechemicalengineer.com

Energy efficiency is also a core tenet. Traditional syntheses may require prolonged heating. Alternative energy sources, such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption. While not specifically documented for this compound, microwave-assisted synthesis is a known green technique in inorganic chemistry.

Finally, designing synthetic routes to minimize waste is crucial. The direct reaction of neodymium oxide or neodymium carbonate with ammonium nitrate is a potential route that produces water as the primary byproduct, representing a high-atom-economy synthesis. wikipedia.org Nd₂O₃ + 6NH₄NO₃ → 2(NH₄)₂Nd(NO₃)₅ + 3H₂O wikipedia.org This reaction avoids the use of strong acids like nitric acid, which would require subsequent neutralization steps, generating salt waste. wikipedia.orgcrystalls.info The development of biogenic synthesis methods, such as using enzymes like nitrate reductase, also represents a significant advancement in producing nanomaterials via non-toxic, eco-friendly pathways. mdpi.com

Table 3: Green Chemistry Approaches in Neodymium Compound Synthesis
Green Chemistry PrincipleApproachPotential Benefit for this compound SynthesisReference
Use of Safer SolventsEmploying ionic liquids as reaction or extraction media.Reduces reliance on volatile and often toxic organic solvents. nih.govresearchgate.net
Use of Renewable FeedstocksUsing bio-based materials like proteins (lanmodulin) or cellulose for Nd purification.Provides a sustainable source for the neodymium precursor, reducing environmental impact from mining and purification. technologynetworks.comthechemicalengineer.com
Design for Energy EfficiencyMicrowave-assisted synthesis.Potentially shortens reaction times and lowers energy consumption compared to conventional heating.(General Principle)
Waste Prevention / Atom EconomyDirect synthesis from Nd₂O₃ and NH₄NO₃.Maximizes the incorporation of starting materials into the final product, with water as the main byproduct, avoiding salt waste. wikipedia.org
Use of BiocatalysisEnzyme-mediated synthesis (e.g., nitrate reductase).Offers a non-toxic, environmentally friendly route for producing related neodymium nanomaterials. mdpi.com

Structural Elucidation and Advanced Characterization of Azanium;neodymium 3+ ;nitrate

Crystallographic Investigations

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the complete three-dimensional structure of a crystalline material, providing precise data on bond lengths, bond angles, and atomic positions. Studies on the series of ammonium (B1175870) rare earth nitrates with the general formula (NH₄)₂Ln(NO₃)₅·4H₂O (where Ln = La, Ce, Pr, Nd) have shown them to be isomorphous.

The crystal structure of azanium;neodymium(3+);nitrate (B79036) has been determined to be monoclinic, belonging to the non-centrosymmetric space group Cc. This lack of a center of inversion is a key structural feature. The structure consists of complex anions, ammonium cations, and both coordinated and uncoordinated water molecules.

The unit cell parameters for the isomorphous cerium rubidium nitrate compound, Rb₂Ce(NO₃)₅·4H₂O, provide a close approximation for the neodymium analogue.

ParameterValueSystemSpace Group
a~11.050 ÅMonoclinicCc
b~8.977 Å
c~17.859 Å
β~100.877°

Powder X-ray diffraction (PXRD) is a fundamental analytical technique used to confirm the phase identity and assess the crystalline purity of a bulk sample. The method involves irradiating a finely ground, powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ).

For azanium;neodymium(3+);nitrate, the experimental PXRD pattern of a synthesized batch would be compared against a reference pattern. This reference can be an experimental pattern from a known pure sample or, more accurately, a pattern simulated from the single-crystal X-ray diffraction data. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." The agreement between the positions and relative intensities of the diffraction peaks in the experimental and reference patterns confirms the identity of the desired compound. The absence of additional, unassigned peaks indicates the high phase purity of the sample, confirming that no significant crystalline impurities or different hydrated forms are present.

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques are employed to investigate the nature of chemical bonds, the local environment of specific atoms, and the electronic transitions within the compound. These methods provide information that is complementary to crystallographic data.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination environment of ligands in a molecule. The spectra reveal the characteristic vibrational frequencies of the azanium (ammonium) cation, the nitrate anions, and the Nd-O bonds.

The azanium (NH₄⁺) ion, possessing tetrahedral (T_d) symmetry in its free state, exhibits four fundamental vibrational modes. These modes are often observed in the spectra of the title compound, with their exact positions influenced by hydrogen bonding within the crystal lattice.

ν₁ (A₁): Symmetric N-H stretch, typically appearing as a strong, sharp band in the Raman spectrum.

ν₂ (E): Symmetric N-H bend.

ν₃ (F₂): Asymmetric N-H stretch, usually a strong, broad band in the IR spectrum.

ν₄ (F₂): Asymmetric N-H bend, also a strong feature in the IR spectrum.

The nitrate (NO₃⁻) ion's vibrations are particularly sensitive to its coordination mode. For a free nitrate ion with D₃h symmetry, certain vibrations are IR or Raman active. When the nitrate ion coordinates to the Nd³⁺ center in a bidentate fashion, its symmetry is lowered (typically to C₂v). This reduction in symmetry causes vibrational modes that were previously degenerate to split and can activate modes that were previously forbidden in either the IR or Raman spectrum. A strong vibrational band around 1047 cm⁻¹ in the Raman spectrum is characteristic of the symmetric N-O stretch (ν₁) of the nitrate ion.

The low-frequency region of the spectra (typically below 600 cm⁻¹) contains vibrations corresponding to the Nd-O bonds between the neodymium ion and the oxygen atoms of the nitrate and water ligands, providing direct information about the metal-ligand coordination.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Primary Activity
Azanium (NH₄⁺)ν₃ (Asymmetric Stretch)~3190 - 3242IR
ν₁ (Symmetric Stretch)~2950 - 2980Raman
ν₂ (Bending)~1690IR
ν₄ (Bending)~1430 - 1510IR
Nitrate (NO₃⁻)ν₁ (Symmetric Stretch)~1047Raman
Splitting of ν₃, ν₄ modes~1300-1500, ~700-850IR & Raman

The electronic spectra of this compound are dominated by the electronic transitions within the partially filled 4f shell of the Nd³⁺ ion. These f-f transitions are characteristically sharp and line-like, as the 4f orbitals are well-shielded from the ligand environment by the outer 5s and 5p orbitals.

The absorption spectrum , typically recorded in the UV-Vis-NIR regions, shows numerous bands corresponding to the excitation of the Nd³⁺ ion from its ⁴I₉/₂ ground state to various excited energy levels. Among these, certain transitions are termed "hypersensitive." The intensity and, to a lesser extent, the position of these hypersensitive transitions are particularly sensitive to changes in the coordination number, symmetry of the coordination sphere, and the nature of the ligands. For Nd³⁺, the ⁴G₅/₂ ← ⁴I₉/₂ transition, located around 570-580 nm (17,500 cm⁻¹), is a prominent hypersensitive transition whose intensity provides significant insight into the immediate environment of the metal ion.

The emission (luminescence) spectrum arises from the radiative decay of an excited Nd³⁺ ion back to lower energy levels. Upon excitation, the ion typically relaxes non-radiatively to the ⁴F₃/₂ metastable level, from which it emits photons as it transitions to lower-lying levels of the ⁴I term. The most prominent emission bands are observed in the near-infrared (NIR) region, corresponding to the following transitions:

⁴F₃/₂ → ⁴I₉/₂ (~880 nm)

⁴F₃/₂ → ⁴I₁₁/₂ (~1060 nm)

⁴F₃/₂ → ⁴I₁₃/₂ (~1340 nm)

The precise peak positions, splitting patterns, and relative intensities of these emission bands are influenced by the crystal field imposed by the surrounding nitrate and water ligands.

Spectroscopy TypeTransitionApproximate Wavelength / WavenumberNotes
Absorption⁴G₅/₂ ← ⁴I₉/₂~575 nm (~17,400 cm⁻¹)Hypersensitive transition, sensitive to coordination environment.
⁴F₇/₂ + ⁴S₃/₂ ← ⁴I₉/₂~740 nm (~13,500 cm⁻¹)Strong absorption band.
Emission⁴F₃/₂ → ⁴I₉/₂~880 nmEmission to the ground state.
⁴F₃/₂ → ⁴I₁₁/₂~1060 nmMost intense emission, used in Nd:YAG lasers.
⁴F₃/₂ → ⁴I₁₃/₂~1340 nmAnother key NIR emission.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For the this compound compound, ¹H NMR would be the primary method to study the azanium (ammonium) ligand. However, the presence of the paramagnetic Nd³⁺ ion profoundly impacts the NMR spectrum.

Paramagnetic centers, like Nd³⁺ with its unpaired f-electrons, create a strong local magnetic field. This field interacts with the nuclei of nearby ligands, leading to two primary effects:

Large Chemical Shifts: The resonance frequencies of the azanium protons are shifted significantly from their typical position (~7 ppm for NH₄⁺ in diamagnetic environments). This paramagnetic shift consists of two components: the contact shift, which arises from the delocalization of unpaired electron spin density through the chemical bonds onto the ligand's nuclei, and the pseudocontact shift, which is a through-space dipolar interaction dependent on the magnetic anisotropy of the Nd³⁺ ion. These shifts can be very large, often moving resonances far outside the standard spectral window.

Signal Broadening: The fluctuating magnetic field from the paramagnetic center provides an efficient mechanism for nuclear spin relaxation, which dramatically shortens the lifetime of the nuclear spin states (T₂ relaxation). This results in extremely broad NMR signals.

Consequently, obtaining high-resolution NMR spectra for the azanium ligand in this compound is exceptionally challenging. The signals are often broadened to the point of being undetectable. While this prevents a detailed analysis of scalar couplings, the magnitude of the paramagnetic shift and the degree of line broadening can, in principle, provide information about the distance between the azanium ion and the paramagnetic neodymium center within the crystal lattice. However, in practice, the primary information gained from attempting NMR on such a compound is the confirmation of its paramagnetic nature.

Thermal Decomposition Pathways and Stability Studies

The thermal decomposition of ammonium neodymium nitrate is a multi-stage process involving dehydration, decomposition of the ammonium nitrate moiety, and finally, the breakdown of neodymium nitrate to its corresponding oxide. These processes are elucidated through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric analysis of ammonium neodymium nitrate reveals a distinct, stepwise mass loss corresponding to sequential decomposition events. The process generally proceeds as follows:

Dehydration: The initial mass loss, typically occurring below 150°C, corresponds to the removal of the water of crystallization from the hydrated salt.

Ammonium Nitrate Decomposition: A significant mass loss occurs in the temperature range of 200°C to 350°C. This stage is attributed to the decomposition of the ammonium nitrate component. The initial step is an endothermic dissociation into ammonia (B1221849) (NH₃) and nitric acid (HNO₃). uri.edunih.gov Subsequent exothermic reactions produce various gaseous products, including nitrous oxide (N₂O) and water (H₂O). uri.edunih.govrsc.org

Neodymium Nitrate Decomposition: At higher temperatures, generally above 400°C, the remaining neodymium nitrate decomposes.

Formation of Neodymium Oxide: The final stage, occurring at temperatures often exceeding 600°C, involves the conversion of intermediate products into the stable neodymium oxide (Nd₂O₃), which remains as the final residue. bendola.comprimescholars.com

Temperature Range (°C)Decomposition StagePrimary Gaseous ProductsFinal Residue
~50 - 150DehydrationH₂O(NH₄)₂Nd(NO₃)₅
~200 - 350Decomposition of Ammonium NitrateNH₃, HNO₃, N₂O, H₂ONd(NO₃)₃ (and intermediates)
> 400Decomposition of Neodymium NitrateNO₂, O₂Nd₂O₃

Differential Scanning Calorimetry provides insight into the energetic transitions that accompany the decomposition process. The DSC thermogram of ammonium neodymium nitrate tetrahydrate typically displays several endothermic and exothermic peaks.

An initial, sharp endothermic peak is observed at approximately 47°C, which corresponds to the melting of the compound in its own water of crystallization. wikipedia.org This is followed by a series of events at higher temperatures. The decomposition of ammonium nitrate involves an initial endothermic dissociation, which can be followed by exothermic reactions. uri.eduffi.no Further endothermic peaks at elevated temperatures signify the decomposition of the neodymium nitrate intermediate before the final formation of neodymium oxide. The exact temperatures and magnitudes of these peaks can be influenced by factors such as heating rate and atmospheric conditions. rsc.orgresearchgate.net

Approximate Peak Temperature (°C)Thermal EventType of Transition
~47Melting of HydrateEndothermic
~200 - 300Ammonium Nitrate DecompositionEndothermic followed by Exothermic
> 400Neodymium Nitrate DecompositionEndothermic

Microscopic and Morphological Characterization Techniques

The morphology, particle size, and surface characteristics of this compound and its decomposition products are critical for its use as a precursor material. Electron microscopy techniques are indispensable for these characterizations.

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of the compound. Studies on related neodymium double salts and ammonium nitrate prills provide insight into the expected morphology. The compound can present as agglomerates of crystals, with dimensions that can range from a few micrometers to 50 μm. nih.gov The surface of these particles may exhibit complex features, including folds, cracks, and pores, which can influence their reactivity and decomposition behavior. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution and is ideal for examining the nanoscale features of the material, particularly the morphology of the final neodymium oxide product derived from the precursor. When used in synthesis, the thermal decomposition of ammonium neodymium nitrate can yield Nd₂O₃ nanoparticles. primescholars.comresearchgate.net TEM analysis allows for the direct visualization of these nanoparticles, revealing their size, shape (e.g., spherical, needle-like), and degree of agglomeration. researchgate.netsci-hub.box For instance, syntheses using related precursors have resulted in spherical or ellipsoidal Nd₂O₃ nanoparticles with average sizes in the range of 60-80 nm. primescholars.com

TechniqueInformation ObtainedObserved Features
Scanning Electron Microscopy (SEM)Surface topography, particle size and shape, degree of agglomeration.Micrometer-sized agglomerates; complex surfaces with cracks and pores. nih.gov
Transmission Electron Microscopy (TEM)Nanoscale morphology, crystallite size and shape of decomposition products.Used to characterize Nd₂O₃ nanoparticles (e.g., spherical, irregular) formed from the precursor. researchgate.netsci-hub.box

Coordination Chemistry and Complexation Behavior of Neodymium Iii in Nitrate Systems

Neodymium(III)-Nitrate Ion Interactions and Coordination Modes

The interaction between the neodymium(III) ion and nitrate (B79036) anions (NO₃⁻) is a fundamental aspect of its coordination chemistry. The nitrate ion can coordinate to the Nd³⁺ center in two primary modes: as a monodentate ligand, where one of its oxygen atoms binds to the metal ion, or as a bidentate ligand, where two oxygen atoms from the same nitrate ion bind to the metal center. osti.gov The prevalence of one mode over the other is highly dependent on the stoichiometry of the complex and the nature of other competing ligands in the coordination sphere. osti.govnih.gov

In complexes with other ligands, such as bis-lactam phenanthroline (BLPhen), the coordination of nitrate is variable. For instance, in a 1:1 [Nd(BLPhen)(NO₃)₃]⁰ complex in dichloroethane (DCE), all three nitrate ions coordinate to the Nd³⁺ in a bidentate fashion. nih.gov This results in a total of six oxygen atoms from the nitrates contributing to the primary coordination sphere of the neodymium ion. nih.gov However, in a 2:1 [Nd(BLPhen)₂(NO₃)₂]⁺ complex, only two nitrate ions are found in the first solvation shell, with the third nitrate ion residing in the outer sphere. nih.gov Within this 2:1 complex, the two coordinated nitrates can exhibit dynamic behavior, switching between monodentate and bidentate coordination. nih.gov

The coordination number of the Nd³⁺ ion in these complexes is also influenced by the nitrate binding mode. For example, in the [Nd(BLPhen)₂(NO₃)₂]⁺ complex, the coordination number of Nd³⁺ is 11, with a mixed monodentate-bidentate binding mode for the two nitrates. osti.gov This dynamic behavior highlights the flexibility of the Nd³⁺ coordination environment. osti.gov

The distances between the neodymium ion and the atoms of the coordinated nitrate ligands provide further insight into the nature of the interaction. In the [Nd(BLPhen)(NO₃)₃]⁰ complex, the average distance between Nd³⁺ and the oxygen atoms of the nitrate ligands (Nd-O(NO₃)) is approximately 2.55 Å. nih.govacs.org In the 2:1 complex, this distance is similar for the coordinated nitrates. nih.gov The Nd-N distance can also be used to distinguish between monodentate and bidentate coordination, with a shorter distance of around 3.1 Å for bidentate and a longer distance of about 3.5 Å for monodentate binding in the 2:1 complex. nih.govacs.org

Table 1: Coordination Parameters of Neodymium(III)-Nitrate Complexes with BLPhen Ligand
ComplexNitrate Coordination ModeAvg. Nd-O(NO₃) Distance (Å)Nd-N(NO₃) Distance (Å)Nd³⁺ Coordination Number
[Nd(BLPhen)(NO₃)₃]⁰3 x Bidentate~2.55--
[Nd(BLPhen)₂(NO₃)₂]⁺Dynamic (Monodentate/Bidentate)~2.55~3.1 (Bidentate), ~3.5 (Monodentate)11

Influence of Solvent Environment on Complexation Thermodynamics and Kinetics

The solvent environment plays a crucial role in the thermodynamics and kinetics of neodymium(III)-nitrate complexation. The stability of the formed complexes and the coordination geometry can vary significantly between different solvents, such as water, organic solvents, and ionic liquids. researchgate.netuniroma1.it

In aqueous solutions, the complexation between Nd³⁺ and nitrate is relatively weak. researchgate.netnih.gov Studies have shown that the NdNO₃²⁺ complex is the primary species formed, and its stability slightly increases with temperature. nih.gov The enthalpy of complexation in water at 25°C is small and positive, indicating that the process is entropically driven. nih.gov

In contrast, the complexation is much stronger in non-aqueous environments like the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BumimTf₂N). researchgate.net In this medium, up to six successive nitrate complexes of Nd(III), [Nd(NO₃)ⱼ]⁽³⁻ʲ⁾⁺ (where j = 1-6), have been observed. researchgate.net The stability constant of the Nd(NO₃)²⁺ complex in this ionic liquid is seven orders of magnitude higher than in water. researchgate.net This drastic difference is attributed to the different solvation and electrostatic interactions in the two media. researchgate.net

Table 2: Stability Constants (log₁₀β) for Nd(NO₃)²⁺ at 25°C in Different Solvents
Solventlog₁₀β₁Enthalpy of Complexation (ΔH, kJ/mol)
WaterWeak1.5 ± 0.2
BumimTf₂N (Ionic Liquid)Significantly Higher (by 7 orders of magnitude)-

Role of Azanium Counterions in Crystal Packing and Solution Behavior

The azanium (ammonium, NH₄⁺) cation can act as a counterion in neodymium nitrate complexes, influencing their crystal structure and properties in solution. The double salt, ammonium (B1175870) neodymium nitrate, has the chemical formula (NH₄)₂Nd(NO₃)₅. wikipedia.org

In solution, ammonium neodymium nitrate is soluble in water. wikipedia.org The dissolution of the salt leads to the dissociation of the ions, releasing azanium cations, neodymium(III) cations, and nitrate anions into the solution. The behavior of the neodymium(III) ion in such a solution will then be governed by the coordination equilibria with nitrate ions and water molecules as described in the previous sections. The presence of a high concentration of ammonium and nitrate ions in the solution can influence the speciation of the neodymium(III) complexes.

Ligand Exchange Dynamics and Stability of Coordination Spheres

The coordination sphere of the neodymium(III) ion in nitrate systems is not static but is characterized by dynamic ligand exchange processes. The nitrate ligands, particularly when other competing ligands are present, can exhibit rapid exchange between coordinated and uncoordinated states, as well as between different coordination modes (monodentate and bidentate). osti.govnih.gov

First-principles molecular dynamics simulations have shown that the bidentate binding of nitrate in [Nd(BLPhen)₂]³⁺ complexes is highly dynamic, frequently switching to a monodentate mode and back. osti.gov This dynamic nature implies that the nitrate anions can be quite labile, and the stability of their coordination is influenced by factors such as steric hindrance from other ligands and the ionic radius of the lanthanide ion. osti.gov For instance, as the ionic radius decreases across the lanthanide series, the binding pocket around the metal center becomes smaller, which can force the nitrate ligands into a monodentate coordination and make them more labile. osti.gov

The stability of the neodymium-nitrate complexes in aqueous solution has been studied at various temperatures. nih.govosti.gov The formation of the NdNO₃²⁺ complex is a weak association, but its stability constant increases slightly with increasing temperature. nih.govosti.gov This suggests that the complexation is an endothermic process. nih.govosti.gov Luminescence studies on the analogous europium(III) system suggest that the complexes formed between trivalent lanthanides and nitrate in aqueous solutions are inner-sphere and that the nitrate ligand is bidentate. nih.govosti.gov

The stability constants for the formation of lanthanide nitrate complexes can be determined using techniques such as solvent extraction. iaea.org These studies allow for the estimation of the stability of the complexes by measuring the distribution of the metal ion between an aqueous and an organic phase as a function of the nitrate concentration. iaea.org

Table 3: Stability Constants (log₁₀β₁) of NdNO₃²⁺ in Aqueous Solution at Infinite Dilution
Temperature (°C)log₁₀β₁
25Slightly increases with temperature
40Data indicates a slight increase
55Data indicates a slight increase
70Data indicates a slight increase

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonding in neodymium-containing compounds. DFT methods have been successfully applied to study rare earth nitrate (B79036) complexes, providing detailed information on their geometries, bond characteristics, and electronic properties. acs.orgresearchgate.net

DFT calculations on neodymium nitrate complexes reveal the nature of the interaction between the neodymium(III) ion and the nitrate ligands. The trivalent Nd³⁺ ion acts as a hard acceptor, showing a high affinity for hard oxygen donor ligands, which is characteristic of lanthanides. nih.govwikipedia.org The bonding within the ammonium (B1175870) cation (NH₄⁺) and the nitrate anion (NO₃⁻) is covalent, while the bond between the ammonium cation and the nitrate anion is ionic. study.com In the ammonium ion, the nitrogen atom shares its lone pair of electrons with a hydrogen ion, forming a coordinate covalent bond, resulting in a tetrahedral structure. vedantu.comyoutube.com

Studies employing DFT can analyze bond distances and coordination numbers. For instance, in simulations of a neodymium nitrate complex with a bis-lactam phenanthroline ligand, the average distance between Nd(III) and the oxygen atoms of the nitrate ligands (O(NO₃)) was found to be approximately 2.55 Å. nih.gov DFT has also been used to investigate the binding of Nd(NO₃)₃ to surfaces, showing that Nd–Al distances are close to 3.0 Å, while Nd–O distances can vary over a larger range. acs.org Such calculations help in understanding how the compound interacts with other molecules or surfaces at a fundamental electronic level.

The choice of the exchange-correlation functional within DFT is crucial for accurately predicting properties, especially for systems with transition metals. nih.gov Functionals like the Perdew–Burke–Enzerhof (PBE) generalized gradient approximation are often used as they provide a reasonable balance between computational cost and accuracy for the structure of metal complexes in solution. nih.govscispace.com Van der Waals interactions can also be included through empirical corrections to improve the accuracy of the calculations. acs.org

Table 1: Calculated Bond Distances in Neodymium Nitrate Systems from Computational Studies
BondSystemCalculated Distance (Å)Computational MethodSource
Nd–O(NO₃)BLPhen–Nd(NO₃)₃ complex in DCE~2.55FPMD (PBE functional) nih.gov
Nd–AlNd(NO₃)₃ binding to BAS on MCM-22~3.0DFT (Cluster models) acs.org

Molecular Dynamics Simulations for Structural Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics and the influence of solvents. For azanium;neodymium(3+);nitrate, MD simulations can model the interactions between the ammonium and nitrate ions, the central neodymium ion, and surrounding solvent molecules.

First-principles molecular dynamics (FPMD), which combines molecular dynamics with electronic structure calculations (like DFT), offers a highly accurate way to model these systems without relying on pre-parameterized force fields. nih.gov FPMD simulations have been used to investigate the structure of complexes formed by ligands with Nd(NO₃)₃ in organic solvents. nih.gov These simulations show that the coordination of nitrate ions to the Nd(III) center is a dynamic process, with nitrates switching between monodentate and bidentate coordination modes. nih.gov This dynamic behavior is crucial for understanding the reactivity and solution-phase behavior of the complex.

Classical MD simulations, which use empirical force fields, have been employed to study concentrated aqueous solutions of ammonium nitrate. researchgate.net These studies provide information on ion-ion and ion-water radial distribution functions, density profiles, and surface tension. researchgate.net Such simulations are critical for understanding solvation effects, which can drastically alter the thermodynamics and complexation behavior of ions in solution. For example, the complexation between Nd(III) and nitrate is weak in water but significantly stronger in ionic liquids, a difference attributed to the distinct solvation environments and electrostatic interactions in the different media. researchgate.net The concentration of nitrate ions in an aqueous solution can also positively affect extraction efficiency due to the salting-out effect. dbc.wroc.plresearchgate.neticm.edu.pl

Table 2: Parameters and Findings from Molecular Dynamics Simulations of Related Systems
SystemSimulation TypeKey Parameter/FindingSource
BLPhen–Nd(NO₃)₃ in DCEFPMDNitrate binding to Nd is dynamic, switching between monodentate and bidentate modes. nih.gov
Concentrated Ammonium Nitrate (AN) solutionsClassical MDCalculated density and surface tension by combining water models with ion models. researchgate.net
Nd(III) with NitrateExperimental (supported by MD concepts)Complexation is much stronger in ionic liquids than in water due to solvation effects. researchgate.net

Predictive Modeling of Reactivity and Material Properties

Predictive modeling, often leveraging machine learning (ML) and artificial intelligence (AI), represents an emerging frontier in materials science for forecasting the properties and reactivity of novel compounds. While specific predictive models developed exclusively for this compound are not widely documented, the methodologies are broadly applicable.

These computational approaches aim to predict material properties based on fundamental inputs like the chemical formula or structure. arxiv.org Graph neural networks (GNNs), for example, can be trained on large materials databases to predict properties such as melting temperature, bulk modulus, and heat of fusion solely from the chemical formula. arxiv.org Such models could be applied to predict the physical and chemical properties of this compound and its derivatives.

In the context of neodymium-containing materials, computational discovery techniques are being explored to find new materials with exceptional properties. For instance, high-throughput computational screening, AI, and ML are being used to search for new complex magnetic materials with performance exceeding that of known magnets like Nd₂Fe₁₄B. energy.gov These methods can calculate properties such as saturation magnetization, magneto-crystalline anisotropy, and Curie temperature to identify promising new material structures. energy.gov This approach could be adapted to predict the reactivity of this compound in various chemical environments or to screen for its potential applications in areas like catalysis or optics.

The reactivity of the nitrate component is also a subject of predictive modeling. DFT calculations have been used to understand the role of electronic structure in the electrochemical reduction of nitrate to ammonium on various transition metal catalysts. researchgate.net These studies create models that link electronic properties, like the d-band center energy of the catalyst, to the selectivity and efficiency of the reaction. researchgate.net

Computational Studies of Crystal Lattice and Intermolecular Forces

Computational studies are essential for understanding the crystal structure, stability, and intermolecular forces that govern the solid-state properties of this compound. The compound is an ionic salt composed of ammonium (NH₄⁺) cations and a complex neodymium nitrate anion. The forces holding the crystal lattice together are primarily strong ion-ion interactions between the positively charged ammonium ions and the negatively charged neodymium nitrate complex ions. chegg.com

In addition to these primary ionic forces, other intermolecular forces play a significant role. Hydrogen bonding is a key interaction, occurring between the hydrogen atoms of the ammonium (NH₄⁺) cation and the oxygen atoms of the nitrate (NO₃⁻) anions. weebly.com Dipole-dipole interactions and London dispersion forces are also present. weebly.comstudy.com

Computational methods, particularly DFT with periodic boundary conditions, can be used to model the crystal lattice of ammonium nitrate and related compounds. researchgate.net These calculations can determine ground-state properties, equations of state, and vibrational spectra. researchgate.net By including van der Waals corrections, these models can accurately reproduce experimental equilibrium geometries and provide insights into the material's mechanical stability and compressibility. researchgate.net For example, computational studies on solid ammonium nitrate (AN-IV phase) have been used to analyze its crystal structure, hydrogen bonding, and mechanical stability under pressure. researchgate.net

X-ray diffraction data provides the experimental basis for validating these computational models. For instance, the crystal structure of a related compound, neodymium ammonium hydroxynitrate (Nd(OH)₂NO₃·(NH₄NO₃)₀.₅·H₂O), has been characterized, revealing an orthorhombic crystal system. cambridge.org Computational studies can build upon such experimental data to refine crystal structures and calculate the lattice energy and intermolecular forces with high precision.

Table 3: Predominant Intermolecular and Interionic Forces in this compound
ForceInteracting SpeciesDescriptionSource
Ion-Ion InteractionNH₄⁺ and [Nd(NO₃)ₓ]⁽³⁻ˣ⁾⁻The primary electrostatic attraction between the cation and the complex anion. chegg.com
Hydrogen BondingH (from NH₄⁺) and O (from NO₃⁻)Strong directional interaction crucial for crystal packing. weebly.com
Dipole-Dipole ForcesPolar NO₃⁻ groupsAttraction between permanent dipoles. weebly.com
London Dispersion ForcesAll ions and atomsWeak forces arising from temporary fluctuations in electron density. weebly.com

Applications of Azanium;neodymium 3+ ;nitrate in Advanced Materials Science

Luminescent Materials and Optoelectronic Devices

The 4f electron shell of the neodymium ion, which is shielded by the outer 5s and 5p electron shells, gives rise to characteristic narrow emission bands and long luminescence lifetimes researchgate.net. These properties make neodymium-containing compounds, often derived from nitrate (B79036) precursors, highly valuable in optoelectronics.

Phosphor Development and Luminescence Enhancement

Neodymium nitrate is instrumental in the synthesis of phosphors that exhibit near-infrared (NIR) luminescence. The Nd³⁺ ion is known for its characteristic emission bands in the NIR region, primarily corresponding to electronic transitions from the ⁴F₃/₂ excited state to lower-lying levels. researchgate.netnih.govnih.gov

Key transitions and their corresponding emission wavelengths are detailed below:

TransitionEmission Center (nm)
⁴F₃/₂ → ⁴I₉/₂~890
⁴F₃/₂ → ⁴I₁₁/₂~1060
⁴F₃/₂ → ⁴I₁₃/₂~1350

This table summarizes the primary NIR emission bands of the Nd³⁺ ion.

Research has focused on enhancing the luminescence intensity of Nd³⁺-doped materials. For instance, studies on phosphonate (B1237965) ester-supported neodymium(III) nitrate complexes have shown that the choice of ligand can significantly influence emission intensity nih.gov. In one study, mono-phosphonate ester-based complexes demonstrated remarkably higher emission intensity compared to their bisphosphonate ester counterparts nih.govnih.gov. Furthermore, Nd³⁺ is used as a co-dopant in phosphors to create and control defect states, which can improve and prolong luminescence, a phenomenon known as persistent luminescence mdpi.commdpi.com. In SrSnO₃:Nd³⁺ phosphors, for example, persistent NIR luminescence in the first and second biological windows has been observed, with the underlying mechanism linked to intrinsic host defects mdpi.com. This multifunctional performance, combining NIR-to-NIR Stokes luminescence with persistent luminescence, highlights the sophisticated role of neodymium in modern phosphor development mdpi.com.

Optical Amplifiers and Laser Applications

The distinct optical properties of the Nd³⁺ ion are foundational to its use in solid-state lasers and optical amplifiers. Neodymium-doped materials, often glasses and crystals prepared using neodymium nitrate as a dopant source, serve as the laser gain medium chemimpex.comlehigh.edu. These materials are capable of amplifying light at specific wavelengths, most notably around 1060 nm lehigh.edu.

The process involves "pumping" the Nd³⁺ ions to an excited state using an external light source, such as flashlamps or laser diodes llnl.gov. When a weak laser pulse passes through the doped material, it stimulates the excited neodymium ions to release their energy as photons of the same wavelength, resulting in a significantly amplified laser beam llnl.gov. This principle is employed in high-power laser systems like the National Ignition Facility (NIF), which uses thousands of large neodymium-doped phosphate (B84403) glass slabs to achieve immense energy amplification llnl.govllnl.gov.

Neodymium-doped fiber lasers and amplifiers are also critical in telecommunications and materials processing coherent.com. The fiber format offers advantages over bulk materials, such as better heat dissipation and mechanical stability coherent.com. In these devices, Nd³⁺ ions doped into the silica (B1680970) glass core of an optical fiber provide the gain, enabling efficient laser operation in the near-infrared region coherent.com.

Catalytic Applications in Chemical Synthesis

Neodymium-based catalysts, for which ammonium (B1175870) neodymium nitrate can be a precursor, are recognized for their efficiency and versatility in various chemical transformations rsc.orgrsc.org. The catalytic activity is often attributed to the Lewis acidic nature of the Nd³⁺ ion.

Heterogeneous Catalysis via Neodymium Nitrate Precursors

Neodymium nitrate serves as a precursor for the synthesis of neodymium oxide (Nd₂O₃), a catalytically active material used in heterogeneous catalysis wikipedia.orgcrystalls.info. Lanthanide metal oxides are known to be effective heterogeneous catalysts in several industrial processes wikipedia.org. For example, rare earth oxides have shown significant potential as catalyst supports in ammonia (B1221849) synthesis, where they help disperse and stabilize active transition metal nanoparticles, thereby enhancing catalytic performance rsc.org. The thermal decomposition of neodymium nitrate or its derivatives yields neodymium oxide, which can then be used directly as a catalyst or as a support for other active metals.

Homogeneous Catalysis Mediated by Neodymium Species

In homogeneous catalysis, neodymium-based systems, often derived from precursors like neodymium nitrate, are particularly noted for their role in polymerization reactions rsc.orgresearchgate.net. Neodymium-based Ziegler-Natta type catalysts exhibit high activity and stereoselectivity in the polymerization of dienes, such as butadiene, to produce polymers with specific microstructures (e.g., high cis-1,4 content) rsc.orgmdpi.com. These catalytic systems are typically composed of a neodymium-containing precursor, an alkyl aluminum co-catalyst, and often a halogen source mdpi.com. While the use of lanthanide coordination complexes as homogeneous catalysts on an industrial scale is not widespread, they are systematically investigated in laboratory settings due to their unique catalytic properties rsc.orgwikipedia.org.

Use in Specific Organic Reactions (e.g., Friedlander Synthesis)

Neodymium(III) nitrate has been identified as a highly effective and mild Lewis acid catalyst for specific organic reactions, most notably the Friedlander synthesis sigmaaldrich.comsigmaaldrich.comwikipedia.org. This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group to form functionalized quinolines wikipedia.orgorganic-chemistry.org. Quinolines are important heterocyclic compounds with applications in medicinal chemistry organic-chemistry.org.

The use of neodymium(III) nitrate hexahydrate offers significant advantages over traditional methods, which often require harsh conditions and high temperatures organic-chemistry.org. The neodymium-catalyzed reaction proceeds efficiently at room temperature in ethanol, providing moderate to excellent yields of the desired quinoline (B57606) products organic-chemistry.org. This protocol is valued for its operational simplicity and the use of a relatively non-toxic and environmentally benign catalyst organic-chemistry.org.

Reaction Conditions for Neodymium-Catalyzed Friedlander Synthesis organic-chemistry.org

ParameterCondition
CatalystNeodymium(III) nitrate hexahydrate
SolventEthanol
TemperatureRoom Temperature
Yields62–94%

This table outlines the typical conditions for the Friedlander synthesis of quinolines using a neodymium nitrate catalyst.

Magnetic Materials Development (focus on fundamental magnetic behavior principles)

The principal role of azanium;neodymium(3+);nitrate in the development of magnetic materials is as a precursor to deposit neodymium ions (Nd³⁺) into various matrices. The fundamental magnetic behavior of these materials originates from the electronic structure of the neodymium ion itself. americanelements.com

Neodymium is a lanthanide series element with an atomic number of 60. americanelements.com In its common +3 oxidation state, the neodymium ion has an electron configuration of [Xe] 4f³. americanelements.com The three unpaired electrons in the 4f orbital are the source of its strong paramagnetic properties. americanelements.comcrystalls.info Paramagnetism is a form of magnetism whereby a material is weakly attracted by an externally applied magnetic field.

In the solid-state structure of this compound, the Nd³⁺ ions are relatively isolated from one another by the ammonium and nitrate ions. This separation prevents significant magnetic exchange interactions between the neodymium centers, meaning the bulk material itself does not exhibit the strong, long-range magnetic ordering (like ferromagnetism) characteristic of permanent magnets.

However, the compound is crucial for synthesizing high-performance magnetic materials, such as neodymium-iron-boron (NdFeB) permanent magnets. americanelements.com In these applications, the precursor is used to introduce neodymium into an alloy. Upon processing, the neodymium atoms are brought into close proximity with other magnetic atoms (like iron) within a specific crystal lattice. This controlled arrangement facilitates the alignment of the individual magnetic moments of the atoms, leading to the powerful magnetic field characteristic of modern permanent magnets. Therefore, while this compound is not intrinsically a strong magnetic material, its ability to deliver the magnetically active Nd³⁺ ion is fundamental to creating them.

Integration into Ceramics and Composites

This compound is utilized in the fabrication of advanced ceramics and composites primarily as a precursor that decomposes in situ to form neodymium(III) oxide (Nd₂O₃). This oxide is a highly effective additive that can significantly enhance the properties and processing of ceramic materials. The use of a precursor salt like ammonium neodymium nitrate allows for a much more uniform and fine-scale dispersion of the neodymium oxide within the ceramic matrix compared to the mechanical mixing of oxide powders.

The process typically involves dissolving the this compound and mixing it with the primary ceramic powder in a solution, followed by drying. When this mixture is heated to high temperatures during the fabrication process, the compound decomposes. The ammonium nitrate component breaks down into gaseous products like nitrous oxide (N₂O) and water (H₂O), while the remaining neodymium nitrate converts to neodymium oxide. nih.govffi.no This results in the formation of highly reactive, nano-sized particles of Nd₂O₃ distributed homogeneously on the surface of the ceramic grains.

Sintering Additives for Advanced Ceramics

One of the most important roles of the in-situ formed neodymium oxide is as a sintering additive, particularly for non-oxide ceramics such as silicon nitride (Si₃N₄) and silicon carbide (SiC). Sintering is a high-temperature process that causes powder compacts to densify and form a solid, coherent body.

The mechanism by which Nd₂O₃ aids sintering is through the formation of a liquid phase at the grain boundaries of the ceramic particles at temperatures lower than the melting point of the primary material. For instance, in silicon nitride ceramics, the Nd₂O₃ reacts with silica (SiO₂), which is almost always present on the surface of Si₃N₄ particles, to form a neodymium-silicate glass.

This liquid phase acts as a medium for material transport, accelerating the diffusion of atoms and allowing the ceramic grains to rearrange and pack more densely. This process, known as liquid-phase sintering, leads to several benefits:

Lower Sintering Temperatures: It allows for densification at significantly lower temperatures, reducing energy costs and enabling the use of less extreme processing equipment.

Improved Densification: It facilitates the removal of pores, leading to a final ceramic component with higher density and lower porosity.

Enhanced Mechanical Properties: The resulting dense microstructure, along with the nature of the crystalline secondary phases that form from the liquid upon cooling, can lead to significant improvements in mechanical properties such as strength, toughness, and hardness.

Precursor Chemistry for Other Neodymium Compounds

A primary and versatile application of this compound is its role as a starting material, or precursor, for the synthesis of a wide range of other neodymium compounds. wikipedia.org Its water solubility makes it an excellent source of Nd³⁺ ions for various chemical reactions in aqueous media. wikipedia.org

Thermal Decomposition: Controlled heating (calcination) of this compound is a straightforward method to produce high-purity neodymium(III) oxide (Nd₂O₃). bendola.com At intermediate temperatures, the decomposition can be controlled to yield neodymium oxynitrate (NdONO₃). wikipedia.org The resulting oxide powders often have a high surface area and reactivity, making them suitable for applications in catalysis and for the production of other high-purity neodymium materials.

Precipitation Reactions: In solution, this compound can be reacted with various precipitating agents to synthesize other insoluble neodymium compounds. For example, adding a base such as ammonia or urea (B33335) to an aqueous solution of the compound will cause the precipitation of neodymium(III) hydroxide (B78521) [Nd(OH)₃]. bendola.com This hydroxide can then be isolated and heated to form pure neodymium(III) oxide. bendola.com This precipitation method is a common route for producing neodymium oxide nanoparticles with controlled size and morphology. bendola.com

Organometallic Synthesis: The related compound, neodymium(III) nitrate hexahydrate, can be chemically treated to remove water and form anhydrous ether solvates. nih.gov These anhydrous precursors are reactive towards cyclopentadienyl (B1206354) reagents, enabling the synthesis of complex organoneodymium nitrate networks and other organometallic compounds. nih.gov

Summary of Precursor Applications

Target CompoundSynthesis MethodKey Reagents/Conditions
Neodymium(III) Oxide (Nd₂O₃)Thermal DecompositionHigh-temperature heating (calcination) bendola.comwikipedia.org
Neodymium Oxynitrate (NdONO₃)Thermal DecompositionControlled heating at intermediate temperatures wikipedia.org
Neodymium(III) Hydroxide [Nd(OH)₃]PrecipitationAddition of a base (e.g., ammonia, urea) bendola.com
Organoneodymium ComplexesSolvate Formation & ReactionDehydration and reaction with organometallic reagents nih.gov

Analytical Methodologies for Neodymium Iii and Nitrate in Complex Matrices

Chromatographic Techniques (Ion Chromatography, LC-MS) for Separation and Quantification

Chromatographic methods are powerful for separating target analytes from interfering matrix components, allowing for their accurate quantification. Ion chromatography (IC) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of ionic species like nitrate (B79036) and metal ions such as Neodymium(III).

Ion chromatography is a widely used technique for the determination of anions like nitrate in various aqueous samples. chromatographytoday.comasianpubs.orgseafdec.orgnih.govnih.gov For instance, in the analysis of seawater, where high concentrations of chloride can interfere with the detection of other anions, ion chromatography with suppressed conductivity and UV/Vis detection provides high sensitivity and selectivity. chromatographytoday.com This method can be applied to determine nitrate concentrations in the range of 0.5 to 1.3 ppm in seawater samples. chromatographytoday.com The use of monolithic ODS columns in ion chromatography can lead to fast and highly sensitive determination of nitrite (B80452) and nitrate in seawater, with detection limits of 0.8 µg/L for nitrite and 1.6 µg/L for nitrate using UV detection at 225 nm. nih.gov For food matrices, such as vegetable and fruit baby foods, ion chromatography with a hydroxide-selective anion exchange column and suppressed conductivity detection has been successfully employed. researchgate.net

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a robust method for the determination of rare earth elements, including neodymium, in high-purity materials. iaea.orgiaea.orgresearchgate.net This hyphenated technique helps to circumvent spectral interferences that can occur in direct ICP-MS analysis. iaea.orgresearchgate.net The detection limits for rare earth elements using HPLC/ICP-SFMS (sector field inductively coupled plasma mass spectrometry) can be as low as 0.5–10 pg mL-1. iaea.orgresearchgate.net Furthermore, the on-line coupling of ion exchange chromatography with multi-collector inductively coupled plasma mass spectrometry (LC-MC-ICPMS) is utilized for precise neodymium isotope ratio measurements, which are important in nuclear applications. rsc.org For nitrate and nitrite analysis, a single liquid chromatography method with UV detection, utilizing a specific column, has been developed for direct injection analysis, offering a rapid screening method. waters.com An UPLC-MS method has also been shown to be fast, precise, and sensitive for the analysis of nitrate in drinking water, with a limit of detection of 0.02 µg L−1. researchgate.net

Table 1: Performance of Selected Chromatographic Methods for Nitrate and Neodymium(III) Analysis

AnalyteTechniqueMatrixDetection LimitReference
NitrateIon Chromatography with UV/Vis DetectionSeawater0.5 - 1.3 ppm (quantitative range) chromatographytoday.com
Nitrite and NitrateIon Chromatography with Monolithic ODS Columns and UV DetectionSeawater0.8 µg/L (Nitrite), 1.6 µg/L (Nitrate) nih.gov
Neodymium(III)HPLC/ICP-SFMSHigh-purity materials0.5–10 pg mL-1 iaea.orgresearchgate.net
NitrateUPLC-MSDrinking Water0.02 µg L-1 researchgate.net
Nitrite and NitrateLC/UV with Atlantis™ Premier BEH™ C18 AX ColumnPolyvinylpyrrolidone excipient0.025 µg/mL (Nitrite), 0.075 µg/mL (Nitrate) (LOQ) waters.com

Spectrophotometric and Colorimetric Methods for Concentration Determination

Spectrophotometric and colorimetric methods are based on the principle that the analyte, either directly or after a chemical reaction to form a colored compound, absorbs light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.

For Neodymium(III), spectrophotometric determination can be performed directly by measuring its absorbance at specific wavelengths corresponding to its f-f electronic transitions. nist.gov In nitrate solutions, the absorption bands at 521 nm and 798 nm are suitable for the determination of neodymium. nist.gov For concentrations up to 10 mg/ml, solutions of neodymium nitrate follow Beer's law. nist.gov The sensitivity of the test is dependent on the band used, with the 798 nm band allowing for the detection of as little as 0.5 mg of neodymium. nist.gov The use of chromogenic reagents can enhance the sensitivity and selectivity of the determination. For example, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) forms an intense red-colored complex with Neodymium(III) in a micellar medium, allowing for its determination at trace levels. niscpr.res.in Another study utilized the Schiff base 2,2′-((1E,1′E)-(1,2-phenylenebis(azanlylidene)bis (methanylylidene))diphenol (BSOPD) which forms a green-colored complex with Nd(III) with a maximum absorbance at 376 nm. sciencepublishinggroup.com

Colorimetric methods for nitrate determination often involve the reduction of nitrate to nitrite, which then reacts with a chromogenic agent to produce a colored azo dye. tandfonline.comwisc.edulabmanager.comnitrate.com A common method is the Griess reaction, where nitrite reacts with an aromatic amine in an acidic medium to form a diazonium salt, which then couples with another aromatic compound to form a colored product. nih.govicm.edu.pl The intensity of the color, measured spectrophotometrically, is proportional to the original nitrate concentration. tandfonline.com Various reducing agents can be used to convert nitrate to nitrite, including zinc, cadmium, and the enzyme nitrate reductase. tandfonline.comlabmanager.comnitrate.com A method using a non-hazardous reducing agent has been developed, which reduces nitrate to nitrite at 50°C, followed by colorimetric measurement between 520 and 550 nm. labmanager.com Another method for nitrate determination is based on its reaction with brucine (B1667951) sulfate (B86663) in a strong sulfuric acid solution, which produces a colored complex measured at 410 nm. epa.gov

Table 2: Spectrophotometric and Colorimetric Methods for Neodymium(III) and Nitrate

AnalyteMethodReagent/PrincipleWavelength (nm)Key FeaturesReference
Neodymium(III)SpectrophotometryDirect absorbance of Nd(NO3)3521 or 798Follows Beer's law up to 10 mg/ml nist.gov
Neodymium(III)Spectrophotometry1-(2-pyridylazo)-2-naphthol (PAN)538 - 546Forms an intense red-colored complex in micellar media niscpr.res.in
Neodymium(III)SpectrophotometrySchiff base BSOPD376Forms a green-colored complex sciencepublishinggroup.com
NitrateColorimetryReduction to nitrite followed by Griess reaction~540Common and widely used method nih.govnitrate.comicm.edu.pl
NitrateColorimetryBrucine Sulfate410Applicable range of 0.1 to 2 mg NO3-N/liter epa.gov

Electrochemical Methods and Ion-Selective Electrodes

Electrochemical methods offer a sensitive and often portable means of analyzing ionic species. These techniques measure changes in electrical properties, such as potential or current, that are related to the concentration of the analyte.

For nitrate analysis, ion-selective electrodes (ISEs) are a well-established and widely used potentiometric method. vernier.comntsensors.commt.comionodedirect.comhannainst.in A nitrate ISE contains a specific membrane, typically a liquid or PVC polymer membrane with an organic ion exchanger, that is selective for nitrate ions. ntsensors.comhannainst.in The potential difference that develops across this membrane when it is in contact with a sample solution is proportional to the logarithm of the nitrate ion activity in the sample. hannainst.in Commercially available nitrate ISEs can measure concentrations over a wide range, for example, from 0.62 to 6,200 mg/L. hannainst.in It is important to adjust the ionic strength of both standards and samples to a constant high value to ensure accurate measurements. hannainst.in While ISEs can achieve good accuracy and precision, they require careful calibration and can be subject to interferences from other ions such as perchlorate, iodide, and chlorate. vernier.com

Electrochemical sensors for Neodymium(III) are less common but are an area of active research. The development of 3D structured nanomaterials and their modification on electrode surfaces can enhance the sensitivity and selectivity of electrochemical sensors for heavy metal ions. mdpi.com For instance, 3D flower-like neodymium molybdate (B1676688) has been synthesized and shown to have potential in the electrochemical detection of certain compounds. mdpi.com The electrochemical reduction of Neodymium(III) ions from aqueous solutions is a principle that can be exploited for sensing applications.

Table 3: Characteristics of Nitrate Ion-Selective Electrodes

ParameterSpecificationReference
Concentration Range1 to 14,000 mg/L vernier.com
0.2 - 14,000 ppm ionodedirect.com
0.62 to 6,200 mg/L hannainst.in
pH Range2–11 vernier.com
2.5 - 11 ionodedirect.com
Temperature Range0–40°C vernier.comionodedirect.com
Interfering IonsClO4–, I–, ClO3–, CN–, BF4– vernier.com

Mass Spectrometry Techniques for Trace Analysis and Speciation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with an ionization source such as an inductively coupled plasma (ICP), it becomes a powerful tool for elemental and isotopic analysis at trace and ultra-trace levels.

Inductively coupled plasma mass spectrometry (ICP-MS) is extensively used for the determination of trace rare earth elements, including neodymium, in a wide variety of samples. iaea.orgresearchgate.net A significant challenge in the ICP-MS analysis of neodymium in high-purity matrices is the formation of polyatomic ions, such as neodymium oxide (NdO+) and neodymium hydroxide (B78521) (NdOH+), which can cause spectral interferences with other elements. iaea.orgresearchgate.net Tandem ICP-MS (ICP-MS/MS) can be used to mitigate these interferences. iaea.org

For high-precision isotopic analysis of neodymium, multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) is the technique of choice. rsc.orgfrontiersin.orggoldschmidtabstracts.info This method allows for the simultaneous measurement of different isotopes of an element, leading to very precise and accurate isotope ratio determinations. rsc.org A technique has been developed for the analysis of 1–5 ng of Nd by MC-ICP-MS, achieving a long-term precision of ±0.000016 for the 143Nd/144Nd ratio. rsc.org Single particle ICP-MS (SP-ICP-MS) is an emerging technique that can be used to characterize the speciation of neodymium, for example, by distinguishing between dissolved ions and colloidal forms in the presence of natural organic matter like fulvic acid. proquest.com Studies have shown that a certain percentage of neodymium can exist as colloids with average particle sizes in the range of 26.5–39.2 nm. proquest.com

Table 4: Applications of Mass Spectrometry in Neodymium Analysis

TechniqueApplicationKey Findings/CapabilitiesReference
ICP-MS/MSTrace impurity analysis in high-purity Nd2O3Eliminates the effect of neodymium oxide/hydroxide species iaea.org
MC-ICP-MSHigh-precision Nd isotope ratio analysisAchieves a precision of ±0.000016 (2SD) for 143Nd/144Nd on 1-5 ng samples rsc.org
SP-ICP-MSNeodymium speciation analysisCharacterizes Nd colloids (26.5–39.2 nm average size) in the presence of fulvic acid proquest.com
LC-MC-ICPMSOn-line Nd isotope ratio measurementsValidated for analysis of nuclear materials rsc.org

Environmental Considerations and Remediation Within Lanthanide Chemistry

Environmental Pathways and Transport of Lanthanide Species

The environmental journey of lanthanide species, such as the neodymium ion (Nd³⁺) from azanium;neodymium(3+);nitrate (B79036), is complex and influenced by various factors. Lanthanides are naturally present in the Earth's crust, but anthropogenic activities are the primary sources of localized environmental contamination.

Sources of Contamination:

Mining and Processing: The extraction and processing of rare earth elements are significant sources of environmental release. These activities can generate large volumes of waste tailings, which may contain radioactive materials like thorium and uranium that naturally occur alongside rare earth ores okonrecycling.com. The processes often use strong acids and solvents, which can contaminate water systems okonrecycling.com.

Industrial Applications: Neodymium is released into the environment through industrial processes such as petroleum refining stanfordmaterials.com.

Waste Disposal: The disposal of electronic waste (e-waste) and other products containing neodymium, such as powerful magnets, contributes to its environmental presence okonrecycling.comstanfordmaterials.com.

Agriculture: The use of phosphate (B84403) fertilizers and phosphogypsum for soil amelioration can introduce lanthanides into agricultural soils geoscienceworld.org.

Transport in the Environment: Once released, lanthanides can accumulate in soil and water stanfordmaterials.com. Their mobility and transport are governed by the specific chemical forms they take and the surrounding environmental conditions.

Soil: In soils, the mobility of lanthanides is influenced by the soil's buffer capacity geoscienceworld.org. Factors such as pH, organic matter content, and the presence of other ions play a crucial role. Lanthanides can be adsorbed onto soil particles or form complexes with organic matter, which affects their transport.

Water: Neodymium compounds can be soluble in water. The nitrate and ammonium (B1175870) components of azanium;neodymium(3+);nitrate are highly water-soluble, facilitating their transport in aquatic systems. Neodymium can be toxic to aquatic organisms by damaging cell membranes, which in turn affects reproduction and nervous system functions stanfordmaterials.com. Acid mine drainage, a result of rainwater flowing through exposed mining materials, can create acidic runoff that harms aquatic ecosystems and carries heavy metals and other contaminants okonrecycling.com.

The following table summarizes the key environmental pathways for lanthanide species.

Table 1: Environmental Pathways of Lanthanide Species

Pathway Description Key Factors Influencing Transport
Atmospheric Deposition Release of dust and particulates from mining, processing, and industrial emissions. Particle size, wind patterns, precipitation.
Soil Contamination Accumulation from mining waste, industrial discharge, and agricultural practices. Soil pH, organic matter content, soil buffer capacity, presence of competing ions.
Water Contamination Runoff from mining sites (acid mine drainage), industrial wastewater, and leaching from contaminated soils. Water solubility of the lanthanide compound, water pH, presence of complexing agents.

| Bioaccumulation | Uptake by plants and aquatic organisms from contaminated soil and water. | Species-specific uptake mechanisms, bioavailability of the lanthanide. |

Remediation Strategies for Lanthanide Contamination (general context)

Addressing lanthanide contamination in soil and water requires effective remediation strategies. These methods can be broadly categorized into stabilization and extraction techniques geoscienceworld.org. The choice of strategy often depends on the concentration of the contaminant, the scale of the contamination, and the specific environmental setting.

Stabilization Methods: These methods aim to reduce the mobility and bioavailability of lanthanides in the soil, thereby minimizing their potential to enter the food chain or groundwater.

Soil Amendments: This involves adding materials (ameliorants) to the soil that can sorb the pollutants or cause them to precipitate into a less mobile form geoscienceworld.org.

Bioremediation: This approach uses microorganisms to immobilize or transform lanthanides into less toxic forms.

Extraction Methods: These techniques are designed to remove the lanthanide contaminants from the soil or water geoscienceworld.org.

Soil Leaching: This is a cost-effective method that uses extractants to dissolve the target pollutants from the soil, which can then be collected and treated geoscienceworld.org.

Phytoremediation: This method uses plants to absorb and accumulate lanthanides from the soil. The plants can then be harvested and disposed of, effectively removing the contaminants.

Electrokinetic Remediation: This technique applies a low-intensity direct electric current through the soil to move contaminants towards electrodes where they can be removed.

Adsorption: Materials with a high affinity for lanthanides, such as biochar, biopolymers, or functionalized graphene oxide, can be used to adsorb these elements from contaminated water researchgate.netnih.gov. Studies have shown that certain materials can selectively remove lanthanides from aqueous solutions nih.govresearchgate.net.

Ion Exchange and Solvent Extraction: These are established chemical separation techniques that can be adapted for the removal of lanthanides from liquid waste streams.

Table 2: General Remediation Strategies for Lanthanide Contamination

Strategy Method Principle of Operation
Stabilization Soil Amendments Addition of materials to sorb or precipitate lanthanides, reducing their mobility.
Bioremediation Use of microorganisms to immobilize or transform lanthanides.
Extraction Soil Leaching Application of chemical solutions to dissolve and remove lanthanides from soil.
Phytoremediation Use of plants to absorb and accumulate lanthanides from soil.
Adsorption Use of solid materials (adsorbents) to bind lanthanide ions from water.

Sustainable Synthesis and Disposal Practices for Lanthanide Compounds

The environmental impact of lanthanide compounds is not limited to their presence in the environment but also includes the processes used for their synthesis and their eventual disposal. Adopting sustainable, or "green," chemistry principles is crucial for mitigating these impacts.

Sustainable Synthesis: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.net. For lanthanide compounds, this can involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, in the synthesis process.

Energy Efficiency: Developing synthesis methods that can be carried out at lower temperatures and pressures to reduce energy consumption. For example, low-pressure plasma processes are being explored for the synthesis of nitrogen compounds like ammonium nitrate rsc.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring the use of biological materials or processes for synthesis. For instance, some bacteria can selectively incorporate certain early lanthanides, which could open possibilities for more sustainable extraction and separation methods nih.gov.

Catalysis: Employing catalysts to facilitate reactions more efficiently and with less waste compared to stoichiometric reagents.

One method for preparing this compound involves the reaction of neodymium oxide with nitric acid and ammonium nitrate wikipedia.org. Sustainable approaches would seek to optimize this process to minimize energy input and waste generation.

Responsible Disposal: The end-of-life management of products containing lanthanide compounds is a critical aspect of environmental stewardship.

Recycling: Developing efficient methods to recycle rare earth elements from e-waste and other discarded products is a high priority. Recycling can significantly reduce the need for primary mining and its associated environmental damage okonrecycling.comgreatmagtech.com.

Waste Treatment: For industrial waste streams containing lanthanides, treatment processes such as precipitation or adsorption should be employed to remove these elements before the water is discharged.

Secure Landfilling: For solid wastes that cannot be recycled, disposal in engineered landfills designed to prevent leaching into the surrounding environment is necessary.

The development of sustainable practices is an ongoing area of research, driven by the need to balance the technological demand for lanthanides with the protection of the environment.

Emerging Research Directions and Future Perspectives

Exploration of Novel Ligand Systems and Coordination Architectures

The coordination chemistry of the neodymium(III) ion, the central component of azanium;neodymium(3+);nitrate (B79036), is a fertile ground for innovation. Scientists are actively exploring new ligand systems to create complexes with tailored properties, moving beyond simple nitrate coordination. These efforts are driven by the need for more efficient separation of rare-earth elements (REEs) and the development of advanced functional materials.

One significant area of research involves rigid neutral ligands like bis-lactam-1,10-phenanthroline (BLPhen) , which have demonstrated high performance in complexing Nd(III) for separation processes. stanfordmaterials.comkorhogominerals.comcolostate.edu First-principles molecular dynamics simulations have been employed to understand the structure of complexes formed between BLPhen and Nd(NO₃)₃ in organic solvents like dichloroethane (DCE). stanfordmaterials.comkorhogominerals.comcolostate.edu These studies reveal that BLPhen can bind to Nd(III) in both 1:1 and 2:1 stoichiometries. stanfordmaterials.comkorhogominerals.comcolostate.edu

In the 1:1 complex , [Nd(BLPhen)(NO₃)₃]⁰, three nitrate ions bind to the neodymium center in a bidentate fashion, resulting in a neutral complex. stanfordmaterials.comkorhogominerals.comcolostate.edu

In the 2:1 complex , [Nd(BLPhen)₂(NO₃)₂]⁺, only two nitrate ions are found in the first solvation shell, creating a charged complex, with the third nitrate ion moving to the outer sphere. stanfordmaterials.comkorhogominerals.comcolostate.edu

This variability in coordination demonstrates how ligand stoichiometry directly influences the coordination architecture and charge of the resulting complex.

Another class of ligands being investigated is the heptadentate Trensal-based ligands (H₃trensal = 2,2′,2″-tris(salicylideneimino)triethylamine). ief.orgmdpi.com Research comparing the coordination behavior of neodymium (Nd) and dysprosium (Dy) with these ligands has revealed significant differences based on ionic radius. Dysprosium invariably forms complexes with a coordination number of 7. ief.orgmdpi.com In contrast, the larger Nd(III) ion can expand its coordination sphere by incorporating additional solvent molecules, leading to coordination numbers greater than 7. ief.orgmdpi.com This differential coordination behavior presents opportunities for developing selective separation and recovery methods for REEs in non-aqueous environments. ief.orgmdpi.com

β-diketonate ligands are also widely studied due to their ability to form highly luminescent and thermally stable neodymium complexes. thechemicalengineer.com These ligands can form diverse coordination architectures, including triple-stranded dinuclear helicates, which exhibit interesting photophysical properties. thechemicalengineer.com The versatility of β-diketonates allows for the fine-tuning of the complex's properties, making them suitable for applications in near-infrared (NIR) emitting devices.

Ligand SystemStoichiometry (Ligand:Nd)Resulting Complex StructureKey Findings
Bis-lactam-1,10-phenanthroline (BLPhen) 1:1[Nd(BLPhen)(NO₃)₃]⁰ (neutral)Three bidentate nitrate ligands in the first coordination sphere. stanfordmaterials.comkorhogominerals.comcolostate.edu
2:1[Nd(BLPhen)₂(NO₃)₂]⁺ (charged)Two nitrate ligands in the first coordination sphere; third is in the outer sphere. stanfordmaterials.comkorhogominerals.comcolostate.edu
Trensal-based Ligands 1:1[Nd(Trensal)(Solvent)ₓ]Coordination number >7 due to solvent molecule incorporation. ief.orgmdpi.com
β-Diketonates 3:2Dinuclear HelicatesForms rigid, luminescent structures with potential for photoisomerization. thechemicalengineer.com

Hybrid Material Development incorporating Azanium;neodymium(3+);nitrate

The incorporation of neodymium nitrate and its derivatives into hybrid materials is a rapidly growing field, aiming to combine the unique optical and magnetic properties of neodymium with the processability and structural integrity of host matrices. These hybrid materials show promise in a variety of applications, from luminescent devices to environmental remediation.

Metal-Organic Frameworks (MOFs) containing neodymium are another class of hybrid materials attracting significant interest. These are crystalline porous materials constructed from neodymium ions or clusters linked by organic ligands. A novel Nd-MOF with the formula {[Nd₂(NH₂-BDC)₃(DMF)₄]}n has been synthesized and shown to exhibit excellent NIR luminescence. ief.org This Nd-MOF has also demonstrated capabilities as a rapid and selective fluorescent probe for detecting Cu²⁺ ions. ief.org Furthermore, Nd-MOFs have been developed as efficient heterogeneous catalysts for green synthesis applications. aimmagnetic.com

Nanocomposites represent a third major direction in hybrid material development. Neodymium oxide (Nd₂O₃), often synthesized from neodymium nitrate precursors, is incorporated into various matrices to create materials with enhanced properties. korhogominerals.com Examples include:

Graphene oxide/neodymium oxide (GO/Nd₂O₃) composites , prepared via sonochemical methods, are being explored for their physical properties. korhogominerals.com

Neodymium oxide/manganese oxide (Nd₂O₃/Mn₃O₄) nanocomposites , synthesized hydrothermally, have shown excellent specific capacitance, making them promising electrode materials for supercapacitors. mdpi.comcebasolutions.com

Chitosan-based hybrid materials , such as magnetic chitosan-functionalized graphene oxide, have been fabricated for the effective adsorption and recovery of Nd(III) ions from aqueous solutions. colostate.eduokonrecycling.comstenarecycling.comstanfordmagnets.com

Advanced Characterization Techniques for In Situ Studies

Understanding the formation, structure, and dynamics of neodymium complexes in real-time is crucial for optimizing their synthesis and performance. Advanced characterization techniques are increasingly being applied for in situ studies, providing unprecedented insights into the coordination environment of the Nd(III) ion.

Spectroscopic methods are at the forefront of these investigations.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) and luminescence spectroscopy are powerful tools for studying the complexation of lanthanides. colostate.eduaimmagnetic.com These techniques can determine the stability constants of complexes and probe the number of water molecules in the inner coordination sphere of the Nd(III) ion. aimmagnetic.com The luminescence lifetime of the emissive ⁴F₃/₂ state is highly sensitive to the local environment, increasing significantly when water molecules are replaced by ligands. cebasolutions.com

UV-visible absorption spectroscopy is used to monitor changes in the electronic environment of the Nd(III) ion upon complexation. The hypersensitive transitions, such as ⁴I₉/₂ → ⁴G₅/₂, are particularly informative, as their intensity and shape vary with the coordination geometry. ief.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the metal-ligand interactions. colostate.edu It has been successfully applied to study the complexation of Nd(III) with various organic ligands and is also emerging as a powerful technique for the in situ monitoring of MOF formation, yielding kinetic information on nucleation and crystal growth. stanfordmaterials.commdpi.comokonrecycling.comgme-magnet.com

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific technique ideal for probing the local atomic structure around the neodymium atom.

EXAFS provides information on the number, type, and distances of atoms surrounding the Nd(III) ion. ief.orgstanfordmagnets.comalfachemic.comwikipedia.org

XANES offers insights into the symmetry, electronic structure, and oxidation state of the neodymium center. stanfordmagnets.comalfachemic.comwikipedia.orgproplate.com These techniques are invaluable for determining the speciation of neodymium in complex systems like deep eutectic solvents or for characterizing the structure of as-synthesized complexes that lack long-range order. ief.orgproplate.com

First-principles molecular dynamics (FPMD) simulations are increasingly used in conjunction with experimental techniques to provide atomistic-level understanding of the structure and dynamics of Nd(III) complexes in solution. satw.ch

TechniqueInformation ObtainedApplication Example
Time-Resolved Luminescence Spectroscopy (TRLS) Luminescence lifetime, coordination environment, number of coordinated water molecules. thechemicalengineer.comaimmagnetic.comStudying the complexation of Nd(III) with dicarboxylic acids. aimmagnetic.com
UV-visible Absorption Spectroscopy Electronic transitions, coordination geometry (via hypersensitive transitions). ief.orgInvestigating Nd(III) speciation in different deep eutectic solvents. ief.org
Nuclear Magnetic Resonance (NMR) Metal-ligand bonding, complex stoichiometry, reaction kinetics. colostate.eduIn situ monitoring of the crystallization of metal-organic frameworks. stanfordmaterials.commdpi.com
EXAFS/XANES Local atomic structure (bond distances, coordination numbers), oxidation state, symmetry. stanfordmagnets.comalfachemic.comDetermining the coordination environment of Nd(III) in dilute solutions and non-crystalline materials. ief.orgproplate.com

Role in Next-Generation Sustainable Technologies

Neodymium compounds, including this compound as a precursor, are integral to numerous next-generation sustainable technologies. Their primary impact stems from the creation of high-performance neodymium-iron-boron (NdFeB) permanent magnets. korhogominerals.comief.org

Renewable Energy Generation:

Wind Turbines: NdFeB magnets are critical components in the direct-drive generators of modern wind turbines. Their high magnetic strength allows for the design of smaller, lighter, and more efficient generators that can produce electricity even at lower wind speeds, enhancing the viability of wind power. stanfordmaterials.comkorhogominerals.comief.orgdhit.plaimmagnetic.com

Solar Power: In photovoltaic installations, neodymium magnets are used in the precision motors that drive solar tracking systems. These systems orient solar panels to follow the sun's path, increasing energy capture efficiency by 20-30% compared to fixed installations. dhit.plaimmagnetic.com

Sustainable Transportation:

Electric Vehicles (EVs): The transition to electric mobility heavily relies on NdFeB magnets. They are used in the traction motors of EVs, providing the high torque and efficiency necessary for practical performance and extended range, thereby contributing to the reduction of greenhouse gas emissions. stanfordmaterials.comkorhogominerals.comief.orgdhit.pl

Catalysis for Green Chemistry: Neodymium compounds are also emerging as effective catalysts in sustainable chemical processes.

Polymerization: Neodymium-based catalysts are highly efficient and versatile for the polymerization of dienes, vinyl monomers, and for ring-opening polymerization, offering good control over the polymer's microstructure. researchgate.netrsc.org

Oxidative Coupling and Reforming: Neodymium oxide (Nd₂O₃) acts as a catalyst in the oxidative coupling of methane (B114726) to produce ethylene (B1197577) and in the dry reforming of methane to produce syngas, processes that are important for converting greenhouse gases into valuable chemicals. alfachemic.comresearchgate.net

Photocatalysis: Nd-doped materials, such as Nd-Bi₂O₃, can be used as photocatalysts for the degradation of organic pollutants in wastewater. alfachemic.com Neodymium-doped ZnO nanoparticles have also been used as a cathode catalyst to improve the efficiency of microbial desalination cells. mdpi.com

Recycling and Circular Economy: The increasing demand for neodymium has highlighted the critical need for sustainable recycling methods. This compound can be an intermediate in hydrometallurgical recycling processes for spent NdFeB magnets. okonrecycling.com Developing efficient and environmentally friendly methods to recover neodymium from electronic waste is a major research focus. thechemicalengineer.compsu.edu Novel approaches using nanotechnology, such as adsorption onto anionic hairy nanocellulose, are being developed to selectively and rapidly separate neodymium ions from e-waste streams, promoting a circular economy for this critical element. thechemicalengineer.compsu.edu

Challenges and Opportunities in this compound Research

The research and application of this compound and other neodymium compounds are accompanied by significant challenges and promising opportunities.

Challenges:

Supply Chain Vulnerability: The global production of rare-earth elements is heavily concentrated, with China dominating the market. dhit.plradialmagnet.com This creates geopolitical risks and supply chain vulnerabilities that can lead to price volatility and instability for industries reliant on neodymium. radialmagnet.comnbvsmagnetic.com

Environmental Impact of Mining: The extraction of rare earths from ores is an energy-intensive process that can have considerable environmental consequences, including habitat destruction and the production of toxic and radioactive waste. colostate.edusatw.chradialmagnet.com

Technical Difficulties in Recycling: The recycling of neodymium is complex and currently inefficient, with less than 1% of rare earth elements being recycled globally. mdpi.comokonrecycling.com The key challenge lies in separating neodymium from other elements in complex alloys and e-waste, as rare earths share very similar chemical properties. colostate.educebasolutions.comgme-magnet.com Current commercial methods like solvent extraction are often expensive, have low selectivity, and use hazardous chemicals. thechemicalengineer.com

Temperature Sensitivity of Magnets: Standard neodymium magnets can lose their magnetism at elevated temperatures, which can be a limitation in high-performance electric motors. This often necessitates the addition of other, even rarer and more expensive, rare earth elements like dysprosium. nii.ac.jp

Opportunities:

Development of Advanced Recycling Technologies: There is a significant opportunity to develop more efficient, cost-effective, and sustainable recycling methods. Innovations in hydrometallurgy, pyrometallurgy, and novel adsorption materials (like functionalized cellulose (B213188) or chitosan) are promising avenues for creating a circular economy for neodymium. thechemicalengineer.comcebasolutions.comokonrecycling.com

Diversification of Supply Chains: Efforts are underway in various countries, including the US, Australia, and in Europe, to develop domestic mining, processing, and magnet manufacturing capabilities to mitigate supply chain risks. radialmagnet.comfastmarkets.com

Innovation in Materials Science: The unique coordination chemistry of lanthanides offers vast opportunities for designing novel functional materials. nih.govacs.orgacs.org Research into new ligand systems and hybrid materials could lead to next-generation luminescent devices, sensors, catalysts, and magnetic materials with enhanced properties. nih.govalfa-chemistry.commdpi.com

Alternative Materials Research: The challenges associated with neodymium supply are driving research into alternative magnetic materials that are free of rare-earth elements or use them more sparingly, which could reduce reliance on critical raw materials in the long term. nbvsmagnetic.com

Q & A

Q. What are the common synthesis methods for neodymium(III) nitrate hexahydrate, and how do reaction conditions influence product purity?

Neodymium(III) nitrate hexahydrate (CAS: 16454-60-7) is typically synthesized via two routes:

  • Nitric acid route : Dissolving neodymium oxide (Nd₂O₃) in concentrated nitric acid under controlled heating (60–80°C) to avoid excessive effervescence, followed by crystallization at reduced temperatures .
  • Nitrogen dioxide route : Reacting neodymium metal or oxide with nitrogen dioxide (NO₂) in aqueous media, requiring precise stoichiometric control to minimize byproduct formation . Purity (>99.9%) depends on post-synthesis filtration, recrystallization in dilute HNO₃, and storage at 0–6°C to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing neodymium(III) nitrate complexes?

  • Visible spectroscopy : Used to study electronic transitions of Nd³⁺ ions in methanol, with absorption bands at ~575 nm and ~740 nm for nitrate complexes .
  • SEM/EDS : Validates surface homogeneity and elemental composition after sorption or synthesis, though matrix effects in real solutions may obscure Nd detection .
  • XRD : Confirms crystallinity and phase purity, particularly after thermal decomposition to neodymium oxybromide or oxide .

Q. How does solubility in aqueous and organic solvents affect experimental design?

Neodymium(III) nitrate hexahydrate is highly soluble in water (≥50 g/100 mL at 20°C) but insoluble in nonpolar solvents. Acidic pH (<2.0) stabilizes the nitrate complex, while neutral/basic conditions promote hydrolysis to Nd(OH)₃. For organic-phase reactions, methanol or ethanol is preferred due to moderate solubility .

Advanced Research Questions

Q. How can sorption efficiency of neodymium from nitrate solutions be optimized for separation studies?

A humic acid-based sorbent achieves 95.5% Nd³⁺ recovery under optimal conditions:

  • pH 1.0 : Minimizes competing ion interference (e.g., Fe³⁺, Al³⁺).
  • 30-minute contact time : Balances kinetics with sorbent stability. Post-sorption, SEM mapping reveals Nd³⁺ distribution, though detection limits may require ICP-MS validation in complex matrices .

Q. What methodologies are used to evaluate neodymium extraction efficiency in liquid-liquid separation systems?

Mini-mixer-settler systems (e.g., 16-stage setups) are tested using acidic Nd(NO₃)₃ feeds. Stage efficiency (E) is calculated via Gamma Tracking Method (GTM) , comparing experimental vs. theoretical mass transfer rates. Adjustments to flow ratios and phase residence times improve stripping efficiency for TRUEX flowsheets .

Q. How do spectroscopic properties of neodymium nitrate inform its use in glass doping or nanoparticle synthesis?

Nd³⁺ ions exhibit sharp emission bands in the near-infrared (e.g., ~880 nm, ~1060 nm), making them suitable for laser glasses. Nanoparticle synthesis (e.g., NdOBr or Nd₂O₃) requires calcination of Nd(NO₃)₃ precursors at 500–800°C, with particle size controlled via nitrate decomposition kinetics .

Q. What are the environmental and safety considerations for handling neodymium nitrate in research settings?

  • Hazard classification : Oxidizer (UN1477, Class 5.1), requiring storage away from organics and moisture .
  • Waste management : Neutralization with CaCO₃ or NaOH precipitates Nd³⁺ as hydroxide for safe disposal. Life cycle assessments (LCAs) highlight recycling via hydrogen-based processes as environmentally preferable to primary production .

Methodological Contradictions and Resolutions

Q. Why might SEM fail to detect neodymium on sorbents after high-efficiency recovery?

In real solutions, competing ions (e.g., Fe³⁺, Al³⁺) or organic ligands can mask Nd³⁺ signals during SEM-EDS analysis. Cross-validation with ICP-MS or synchrotron-based XAS is recommended for quantitative accuracy .

Q. How do historical purification methods (e.g., fractional crystallization) compare to modern techniques?

Double ammonium nitrate crystallization (pre-1950s) achieved ~90% Nd purity but required repetitive cycles. Modern solvent extraction (e.g., P507 extractants) achieves >99.9% purity in fewer steps, though kinetics data from legacy studies remain relevant for process optimization .

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